2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Substitution Reaction: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.
Amidation: The final step involves the formation of the amide bond by reacting the thiadiazole derivative with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives and halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(1-phenylpropyl)propanamide
- 2-phenoxy-N-(3-phenylpropyl)propanamide
- 2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
Uniqueness
2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide stands out due to its unique thiadiazole ring, which imparts specific biological activities and chemical properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H21N3O2S/c1-14(16-9-5-3-6-10-16)13-18-22-23-20(26-18)21-19(24)15(2)25-17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,21,23,24) |
InChI Key |
ZZCGAOOETOXQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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